p-Amino-N-(2-diethylaminoethyl)benzamide sulfate

Description

Contextualization within Benzamide (B126) Class Compounds

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. wikipedia.org The simplest member of this class is benzamide itself (C₇H₇NO). wikipedia.org The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied pharmacological properties. walshmedicalmedia.comwalshmedicalmedia.com These derivatives have found applications as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.comresearchgate.net

p-Amino-N-(2-diethylaminoethyl)benzamide is specifically a 4-aminobenzamide (B1265587) substituted at the amide nitrogen with a 2-(diethylamino)ethyl group. nih.gov Its chemical structure is notably similar to that of procaine (B135); however, a critical difference is the presence of an amide linkage in procainamide (B1213733) where procaine has an ester group. wikipedia.org This substitution is a key determinant of its pharmacokinetic properties, as the amide bond is more resistant to hydrolysis than the ester bond, resulting in a longer biological half-life for procainamide. wikipedia.org

While procainamide is primarily recognized as a Class Ia antiarrhythmic agent, other substituted benzamides have been developed for entirely different therapeutic purposes. nih.govwikipedia.org For example, amisulpride (B195569) and sulpiride (B1682569) are benzamide derivatives used as antipsychotic medications, while metoclopramide (B1676508) is used as an antiemetic and prokinetic agent. researchgate.net This functional diversity underscores the importance of the specific substitution patterns on the benzamide core in determining the ultimate biological effect.

Table 1: Comparison of Selected Benzamide Derivatives

| Compound | Core Structure | Key Substituents | Primary Therapeutic Class |

|---|---|---|---|

| p-Amino-N-(2-diethylaminoethyl)benzamide (Procainamide) | Benzamide | 4-amino group; N-(2-diethylaminoethyl) group | Antiarrhythmic nih.gov |

| Sulpiride | Benzamide | 2-methoxy group; 5-(aminosulfonyl) group; N-[(1-ethyl-2-pyrrolidinyl)methyl] group | Antipsychotic walshmedicalmedia.comresearchgate.net |

| Metoclopramide | Benzamide | 4-amino group; 5-chloro group; 2-methoxy group; N-[(2-diethylamino)ethyl] group | Antiemetic, Prokinetic researchgate.net |

| Remoxipride | Benzamide | 3-bromo group; 2,6-dimethoxy group; N-[(1-ethyl-2-pyrrolidinyl)methyl] group | Antipsychotic walshmedicalmedia.com |

Historical Trajectories of Academic Inquiry on Benzamide Derivatives

Academic and industrial inquiry into benzamide derivatives has a rich history, evolving from the synthesis of simple analogues to the rational design of highly specific enzyme and receptor ligands. Initial research often involved modifying the structure of known bioactive molecules to improve their properties. The development of procainamide from procaine is a classic example of this strategy, aimed at overcoming the rapid metabolism of the parent compound. wikipedia.org

Over the decades, the focus of benzamide research has broadened significantly. In the mid-20th century, research led to the discovery of the antipsychotic properties of compounds like sulpiride, establishing the benzamides as a new class of neuroleptic agents. walshmedicalmedia.com This spurred extensive investigation into their interactions with dopamine (B1211576) receptors. walshmedicalmedia.com

In recent years, the scope of inquiry has expanded further, driven by advances in molecular biology and computational chemistry. nih.gov Researchers are now designing benzamide derivatives to target a wide range of biological molecules with high specificity. Current areas of investigation include:

Oncology : Designing benzamide derivatives as smoothened (SMO) antagonists to inhibit the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov

Metabolic Diseases : Developing benzamide derivatives that act as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov

Neurodegenerative Diseases : Synthesizing benzamides as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets in Alzheimer's disease research. nih.gov

Antimicrobial Agents : Exploring the antifungal and antibacterial properties of novel benzamide structures. researchgate.net

Fundamental Research Questions and Paradigms for p-Amino-N-(2-diethylaminoethyl)benzamide Sulfate (B86663)

The study of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate (procainamide) has been guided by several fundamental research questions that have shaped our understanding of its function and properties.

Initial Research Questions:

Mechanism of Action: A primary question was how procainamide exerts its antiarrhythmic effect. Research established that it functions as a sodium channel blocker, stabilizing neuronal and cardiac membranes by inhibiting the ion fluxes required for the initiation and conduction of electrical impulses. wikipedia.orgdrugbank.comnih.gov It blocks activated (open) voltage-gated sodium channels, thereby increasing the threshold for excitation and inhibiting depolarization. nih.gov

Structure-Activity Relationship (SAR): Researchers sought to understand the relationship between its chemical structure and its biological activity. The replacement of the ester group in procaine with an amide group in procainamide was a pivotal discovery, demonstrating how a single functional group change could dramatically improve a drug's duration of action. wikipedia.org

Metabolism and Pharmacokinetics: A significant area of inquiry has been the metabolic fate of procainamide. This led to the identification of its major active metabolite, N-acetylprocainamide (NAPA), which has different pharmacological properties, primarily acting as a Class III antiarrhythmic agent. researchgate.net

Contemporary Research Paradigms:

Molecular Pharmacology: Current research delves deeper into the molecular interactions between procainamide and its target ion channels. Studies focus on identifying the specific binding sites on the sodium channel and understanding the voltage-dependent nature of the block. wikipedia.orgresearchgate.net

Synthesis and Complexation: A modern research paradigm involves the synthesis of new forms and complexes of the compound to explore novel properties. For example, researchers have synthesized and characterized a p-Amino-N-(2-diethylaminoethyl)benzamide tetraphenylborate (B1193919) ion-associate complex. mdpi.comresearchgate.net These studies employ advanced analytical techniques, including density functional theory (DFT), to investigate the electronic and geometric properties of the new complex and explore potential new applications, such as antibacterial activity. mdpi.comnih.govnih.gov

Green Chemistry: The synthesis of these new complexes is sometimes approached through the lens of green chemistry, using environmentally benign solvents like water at room temperature. mdpi.comresearchgate.net

Table 2: Physicochemical Properties of p-Amino-N-(2-diethylaminoethyl)benzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O | nih.govsuprabank.org |

| Molecular Weight | 235.33 g/mol | nih.govsuprabank.org |

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide | nih.govsuprabank.org |

| CAS Number | 51-06-9 | nih.govsuprabank.org |

| Melting Point | 165-169 °C | nih.gov |

This ongoing research continues to refine the understanding of p-Amino-N-(2-diethylaminoethyl)benzamide, contributing valuable knowledge not only to cardiology but also to the broader fields of medicinal chemistry and materials science.

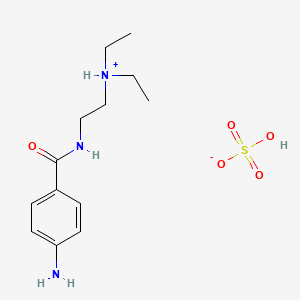

Structure

3D Structure of Parent

Properties

CAS No. |

63887-34-3 |

|---|---|

Molecular Formula |

C13H23N3O5S |

Molecular Weight |

333.41 g/mol |

IUPAC Name |

4-amino-N-[2-(diethylamino)ethyl]benzamide;sulfuric acid |

InChI |

InChI=1S/C13H21N3O.H2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;1-5(2,3)4/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);(H2,1,2,3,4) |

InChI Key |

YPKXIQOEOPDWBK-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of P Amino N 2 Diethylaminoethyl Benzamide Sulfate

Classical and Contemporary Synthesis Pathways of Benzamide (B126) Compounds

The synthesis of benzamide compounds, including p-Amino-N-(2-diethylaminoethyl)benzamide sulfate (B86663), traditionally involves the formation of an amide bond between a carboxylic acid derivative and an amine.

Precursor Chemistry and Intermediate Derivatization in Benzamide Synthesis

A common pathway for synthesizing p-Amino-N-(2-diethylaminoethyl)benzamide involves the reaction of p-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride, to form the intermediate p-nitrobenzoyl chloride. This reactive acyl chloride is then reacted with N,N-diethylethylenediamine to form p-nitro-N-(2-diethylaminoethyl)benzamide. The final step involves the reduction of the nitro group to an amino group, yielding the desired product.

Another approach begins with p-aminobenzoic acid, which is reacted with N,N-diethylethylenediamine. This direct amidation often requires activating agents to facilitate the formation of the amide bond.

Optimization of Reaction Conditions and Yields for p-Amino-N-(2-diethylaminoethyl)benzamide Sulfate

Continuous flow chemistry has emerged as a valuable tool for optimizing reaction conditions. A flow-based chemo-enzymatic synthesis has been developed, offering reduced reaction times and more reproducible yields compared to conventional batch processes. researchgate.net For example, conversions of over 88% were achieved in 60 minutes using continuous-flow reactors, compared to 85% after 120 minutes in batch processes. researchgate.net

The table below summarizes typical reaction parameters that are optimized in the synthesis of benzamide compounds.

| Parameter | Typical Conditions/Reagents | Desired Outcome |

| Temperature | 0°C to reflux | Minimize side reactions, control reaction rate |

| Solvent | Dichloromethane, Dimethylformamide, Toluene | Solubilize reactants, facilitate reaction |

| Catalyst/Coupling Agent | Boric acid, HATU, EDC/HOBt | Activate carboxylic acid, improve yield |

| Reaction Time | 1 to 24 hours | Ensure complete reaction |

Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for amide bond formation. sciepub.com These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. chemmethod.comchemmethod.com

One promising green method involves the direct catalytic amidation of carboxylic acids and amines, which generates water as the only byproduct. walisongo.ac.id Boric acid has been identified as an effective catalyst for this type of reaction. sciepub.comwalisongo.ac.id This method avoids the use of stoichiometric coupling reagents that are common in traditional amide synthesis and often lead to significant waste. walisongo.ac.id

Enzymatic methods, utilizing enzymes like Candida antarctica lipase (B570770) B, also offer a sustainable route to amide synthesis. nih.gov These biocatalytic reactions can be performed under mild conditions and often exhibit high selectivity, reducing the need for extensive purification steps. nih.gov The use of greener solvents, such as cyclopentyl methyl ether, further enhances the environmental profile of these enzymatic methods. nih.gov

The principles of green chemistry applicable to benzamide synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. walisongo.ac.id

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using safer alternatives. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. dst.gov.in

Design and Synthesis of this compound Derivatives and Analogues for Research

The development of derivatives and analogues of p-Amino-N-(2-diethylaminoethyl)benzamide is essential for a variety of research applications, including the investigation of structure-activity relationships and the development of new imaging agents.

Structural Modification Strategies for Targeted Research

Structural modifications of the p-Amino-N-(2-diethylaminoethyl)benzamide scaffold can be strategically employed to alter its physicochemical properties and biological interactions. These modifications can involve changes to the aromatic ring, the amide linkage, or the diethylaminoethyl side chain. For example, the introduction of different substituents on the benzene (B151609) ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its binding to biological targets. nih.gov

A patent describes the synthesis of various procainamide (B1213733) analogs for use in immunoassays, highlighting the importance of structural modifications for developing specific analytical tools. drugbank.com Another study details the synthesis of benzamide derivatives with substitutions on the benzene ring, which were then evaluated for their biological activity. nih.gov These examples underscore the broad scope of structural modifications that can be explored to create novel compounds for targeted research.

| Modification Site | Example Modification | Potential Research Application |

| Aromatic Ring | Introduction of halogens, methoxy (B1213986) groups | Altering binding affinity, metabolic stability |

| Amide Linkage | Replacement with bioisosteres | Investigating the role of the amide bond in biological activity |

| Side Chain | Variation of the alkyl groups on the tertiary amine | Modulating solubility and pharmacokinetic properties |

Radiosynthesis of Labeled Derivatives for Molecular Imaging Research

Radiolabeled derivatives of p-Amino-N-(2-diethylaminoethyl)benzamide are valuable tools for molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes in vivo.

The synthesis of these radiolabeled compounds involves incorporating a radionuclide, such as Technetium-99m (99mTc), Gallium-68 (68Ga), or radioiodine isotopes, into the molecule. bcrcp.ac.innih.govnih.gov For example, a 99mTc-labeled procainamide derivative has been synthesized and evaluated as a potential cardiac imaging agent. bcrcp.ac.in The labeling process typically involves reacting a precursor molecule with a radioactive source under optimized conditions of pH, temperature, and substrate concentration to achieve high radiochemical yield and purity. bcrcp.ac.in

Similarly, a 68Ga-labeled N-(2-diethylaminoethyl)benzamide derivative has been developed as a potential PET probe for malignant melanoma. nih.gov The synthesis involved a good radiochemical yield and high specific radioactivity. nih.gov Radioiodinated analogues have also been synthesized for melanoma imaging, where an analogue lacking the iodine substituent is first synthesized as a precursor for subsequent radioiodination. nih.gov

The development of these radiolabeled derivatives is crucial for advancing our understanding of various diseases and for the development of new diagnostic and therapeutic strategies. nih.gov

Prodrug Concept Exploration in Benzamide Design

The benzamide functional group is a common scaffold in many pharmaceutical agents. The exploration of prodrug strategies for benzamide-containing drugs aims to enhance their therapeutic efficacy by improving their physicochemical and pharmacokinetic properties. For p-Amino-N-(2-diethylaminoethyl)benzamide (procainamide), a class IA antiarrhythmic agent, the primary route of metabolism is N-acetylation to form N-acetylprocainamide (NAPA), which also possesses antiarrhythmic activity. nih.gov However, the parent drug's short half-life and potential for side effects have prompted research into prodrug approaches to refine its clinical utility. wikipedia.org

The chemical structure of procainamide offers several sites for modification to create prodrugs. The primary aromatic amine (para-amino group) and the amide linkage are key targets for chemical derivatization. wikipedia.org The goal of creating a procainamide prodrug is often to alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability, sustained release, or targeted delivery.

Detailed Research Findings:

Research into prodrugs of procainamide has explored various chemical modifications to modulate its pharmacokinetic properties. While specific data on a wide range of procainamide prodrugs is limited in publicly available literature, the general principles of prodrug design for compounds with similar functional groups, such as aromatic amines and amides, can be applied.

One common strategy involves the derivatization of the primary aromatic amine to form bioreversible linkages, such as amides or carbamates. For instance, creating an amino acid conjugate at the p-amino position could potentially leverage amino acid transporters for improved absorption. mdpi.com Such prodrugs would be designed to be stable in the gastrointestinal tract and then be hydrolyzed by esterases or other enzymes in the plasma or target tissues to release the active procainamide.

Another approach could involve the synthesis of ester prodrugs. While procainamide itself is an amide, and thus more stable to hydrolysis than an ester, the general principle of using ester linkages to create prodrugs is well-established. researchgate.net For a benzamide, this might involve more complex structural modifications.

The following interactive table summarizes hypothetical prodrug strategies for p-Amino-N-(2-diethylaminoethyl)benzamide based on common prodrug design principles. The data presented is illustrative of the concepts and does not represent experimentally verified results for specific, named prodrugs of procainamide, for which detailed public data is scarce.

Table 1: Hypothetical Prodrug Strategies for p-Amino-N-(2-diethylaminoethyl)benzamide

| Prodrug Type | Moiety Attached | Potential Advantage | Target Enzyme for Cleavage |

|---|---|---|---|

| Amino Acid Conjugate | L-Valine | Increased absorption via amino acid transporters | Esterases/Amidases |

| Acyloxymethyl Ether | Pivaloyloxymethyl | Enhanced lipophilicity and membrane permeability | Esterases |

The exploration of prodrugs for benzamide derivatives like procainamide holds promise for improving therapeutic outcomes. Future research in this area would likely focus on the synthesis and in vitro/in vivo evaluation of novel prodrugs to identify candidates with optimized pharmacokinetic profiles.

Advanced Spectroscopic and Analytical Characterization Techniques for P Amino N 2 Diethylaminoethyl Benzamide Sulfate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate (B86663) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and proximity to other protons. The spectrum of the p-Amino-N-(2-diethylaminoethyl)benzamide cation is characterized by distinct signals corresponding to its aromatic and aliphatic regions.

In a typical analysis using a solvent like DMSO-d₆, the spectrum exhibits a triplet signal for the methyl (CH₃) protons of the two ethyl groups and a quartet for the adjacent methylene (B1212753) (CH₂) protons, indicative of the diethylamino moiety. mdpi.com The two methylene groups of the ethylenediamine (B42938) bridge appear as distinct triplets. mdpi.com The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets, a result of their coupling to adjacent protons. mdpi.com Additionally, singlet signals corresponding to the primary aromatic amine (NH₂) and the secondary amide (NH) protons are observed; these can be confirmed by their exchange with D₂O. mdpi.com A study of a procainamide-tetraphenyl borate (B1201080) complex identified the aromatic protons in the range of δ 6.57-8.28 ppm, the primary amine (NH₂) protons as a singlet at δ 5.72 ppm, and the amide (NH) proton as a singlet at δ 9.09 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for the p-Amino-N-(2-diethylaminoethyl)benzamide Cation Data obtained from a procainamide-tetraphenyl borate complex in DMSO-d₆, representative of the cation's structure. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -N(CH₂CH₃ )₂ | 1.22 | Triplet (t) | 7.0 |

| -N(CH₂ CH₃)₂ | 3.54 | Quartet (q) | 14.0 |

| -NH-CH₂ -CH₂-N- | 3.34 | Triplet (t) | 7.0 |

| -NH-CH₂-CH₂ -N- | 3.20 | Triplet (t) | 7.0 |

| Ar-NH₂ | 5.72 | Singlet (s) | N/A |

| Aromatic Protons (ArH ) | 6.57-8.28 | Multiplet (m) | N/A |

| -CO-NH - | 9.09 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the p-Amino-N-(2-diethylaminoethyl)benzamide cation produces a distinct signal, allowing for a complete structural confirmation.

The ¹³C NMR spectrum shows characteristic signals for the aliphatic carbons of the diethylaminoethyl side chain at the higher field (lower ppm values). mdpi.com The aromatic carbons of the p-aminobenzoyl group resonate in the typical downfield region for aromatic compounds (δ 110-155 ppm). The carbon atoms directly attached to the nitrogen atoms show distinct chemical shifts, and the carbonyl carbon (C=O) of the amide group appears furthest downfield, typically above δ 165 ppm, due to the deshielding effect of the oxygen atom. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for the p-Amino-N-(2-diethylaminoethyl)benzamide Cation Data obtained from a procainamide-tetraphenyl borate complex, representative of the cation's structure. mdpi.comresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -N(CH₂CH₃ )₂ | 8.87 |

| -NH-CH₂-CH₂ -N- | 34.87 |

| -N(CH₂ CH₃)₂ | 47.20 |

| -NH-CH₂ -CH₂-N- | 51.06 |

| Aromatic Carbons (C -3, C -5) | 112.77 |

| Aromatic Carbon (C -1) | 120.31 |

| Aromatic Carbons (C -2, C -6) | 129.25 |

| Aromatic Carbon (C -4) | 152.75 |

| Amide Carbonyl (C =O) | 167.66 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For p-Amino-N-(2-diethylaminoethyl)benzamide sulfate, the IR spectrum provides clear evidence for its key structural features.

The spectrum is dominated by strong absorption bands corresponding to the N-H stretching vibrations of the primary aromatic amine (NH₂) and the secondary amide (N-H) groups, which are typically observed in the 3200-3500 cm⁻¹ region. mdpi.com A strong, sharp absorption peak characteristic of the carbonyl (C=O) stretching vibration of the amide group is also prominent, generally appearing around 1630-1680 cm⁻¹. mdpi.commdpi.com Other notable absorptions include C-H stretching vibrations from the aromatic ring and aliphatic side chain (around 2800-3100 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).

Table 3: Key IR Absorption Bands for p-Amino-N-(2-diethylaminoethyl)benzamide mdpi.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H and NH₂ Stretching | 3230 - 3469 | Amine and Amide groups |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Diethylaminoethyl group |

| C=O Stretching (Amide I) | ~1633 | Amide carbonyl group |

| Aromatic C=C Stretching | 1500 - 1600 | Benzene ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For p-Amino-N-(2-diethylaminoethyl)benzamide, electrospray ionization (ESI) in positive ion mode is commonly employed. nih.gov

The analysis provides the molecular weight of the organic cation, which has a monoisotopic mass of 235.168 g/mol . nih.gov In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺ at m/z 236.176) is fragmented, and the resulting product ions are analyzed. The fragmentation is dominated by the cleavage of the amide bond, which is the most labile part of the molecule. The most abundant fragment ion is typically observed at m/z 120.045, corresponding to the 4-aminobenzoyl cation. nih.gov This fragment can further lose carbon monoxide (CO) to produce an ion at m/z 92.050, corresponding to the anilinium cation. nih.gov Another significant fragment can arise from the loss of the diethylamino group. nih.gov

Table 4: Major Fragment Ions of Protonated p-Amino-N-(2-diethylaminoethyl)benzamide in MS/MS Analysis nih.gov

| m/z | Proposed Structure / Identity |

| 236.176 | [M+H]⁺ (Protonated Parent Molecule) |

| 163.087 | [M+H - N(C₂H₅)₂]⁺ |

| 120.045 | [H₂N-C₆H₄-CO]⁺ (4-aminobenzoyl cation) |

| 92.050 | [H₂N-C₆H₄]⁺ (Anilinium cation) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized this compound.

The molecular formula for the salt, assuming two singly protonated p-Amino-N-(2-diethylaminoethyl)benzamide cations per sulfate anion, is (C₁₃H₂₂N₃O)₂SO₄, which simplifies to C₂₆H₄₄N₆O₆S. The theoretical elemental composition is calculated from its molecular weight.

Table 5: Theoretical Elemental Composition of this compound ((C₁₃H₂₂N₃O)₂SO₄)

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 26 | 312.286 | 54.89 |

| Hydrogen | H | 1.008 | 44 | 44.352 | 7.80 |

| Nitrogen | N | 14.007 | 6 | 84.042 | 14.77 |

| Oxygen | O | 15.999 | 6 | 95.994 | 16.87 |

| Sulfur | S | 32.06 | 1 | 32.060 | 5.64 |

| Total | 568.734 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically π → π* and n → π* transitions of chromophores.

The UV-Vis spectrum of p-Amino-N-(2-diethylaminoethyl)benzamide in solution shows characteristic absorption maxima due to the electronic transitions within its p-aminobenzamide chromophore. Maxima are typically reported around 280-285 nm. mdpi.comsielc.com

This technique is particularly valuable for studying the formation of charge-transfer (CT) complexes. When p-Amino-N-(2-diethylaminoethyl)benzamide (the electron donor) interacts with an electron acceptor molecule, a new, distinct absorption band often appears at a longer wavelength (a bathochromic shift) in the visible region of the spectrum, resulting in a colored solution. The appearance of this new band is definitive evidence of complex formation. For instance, its complex with chloranilic acid produces a purple solution with a maximum absorbance at 520 nm, while the complex with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is yellowish-red and absorbs at 410 nm. ajol.infoajphr.com

Table 6: UV-Vis Absorption Maxima (λmax) for p-Amino-N-(2-diethylaminoethyl)benzamide and its Charge-Transfer Complexes

| Compound / Complex | λmax (nm) | Appearance | Reference |

| p-Amino-N-(2-diethylaminoethyl)benzamide | ~285 | Colorless | sielc.com |

| Complex with Chloranilic Acid | 520 | Purple | ajol.info |

| Complex with CDNB | 410 | Yellowish-Red | ajphr.com |

Computational Chemistry and Theoretical Modeling of P Amino N 2 Diethylaminoethyl Benzamide Sulfate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties, including orbital energies and electrostatic potential, which are fundamental to understanding the molecule's reactivity and interaction capabilities.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Theoretical studies on procainamide (B1213733) and its complexes have utilized DFT to calculate these parameters. For instance, in a study of charge-transfer complexes, the HOMO-LUMO energy gaps for procainamide complexed with chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) were calculated to be 2.41 eV and 2.53 eV, respectively. nih.gov Another DFT study on an ion-associate complex between procainamide and tetraphenylborate (B1193919), using the B3LYP/6-311G(d,p) basis set, reported HOMO-LUMO energy gaps of 3.182 eV and 3.231 eV for two different stable configurations (S1 and S2). nih.govdovepress.com The relatively small energy gap in these complexes is indicative of charge transfer interactions and molecular stability. nih.govdovepress.com These quantum chemical parameters help in understanding the molecule's potential for electron transfer, a key aspect of its interactions with biological receptors.

Table 1: Calculated HOMO-LUMO Energy Gaps for Procainamide Complexes Interactive table: Click on headers to sort.

| Complex | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|---|

| Procainamide-Chloranilic Acid | ωB97XD/6-311++G(2d,p) | Not Specified | Not Specified | 2.41 | nih.gov |

| Procainamide-DDQ | ωB97XD/6-311++G(2d,p) | Not Specified | Not Specified | 2.53 | nih.gov |

| Procainamide-Tetraphenylborate (S1) | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 3.182 | nih.govdovepress.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net It illustrates regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net Red-colored areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored areas represent low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com

MEP analysis of procainamide reveals distinct electrostatic regions that are crucial for its molecular interactions. mdpi.com Calculations have shown that a high electron population, and therefore a negative potential, is concentrated around the carbonyl (C=O) group. mdpi.com Conversely, regions of low electron density, or positive potential, are located at the primary amine (-NH2) and amide nitrogen atoms. mdpi.com These electrostatic features are key to understanding how procainamide docks into the binding sites of its biological targets, such as ion channels, through electrostatic and hydrogen bonding interactions. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes. researchgate.net This is particularly important for flexible molecules like procainamide, which possesses several rotatable bonds in its diethylaminoethyl side chain.

While specific, in-depth MD studies focusing solely on the conformational landscape of isolated procainamide are not widely published, the technique is ideally suited for this purpose. An MD simulation of procainamide would reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent like water). It would allow researchers to:

Identify the most stable, low-energy conformations.

Characterize the flexibility of the side chain and its preferred orientations relative to the benzamide (B126) ring.

Understand the transitions between different conformational states.

Generate a conformational ensemble that can be used for more accurate docking studies with biological receptors. researchgate.net

Understanding the conformational preferences of procainamide is essential, as the specific three-dimensional shape it adopts upon binding to a receptor is a key determinant of its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By identifying key physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds. researchgate.net

Procainamide, as a class IA antiarrhythmic drug, has been included in QSAR studies of this group of compounds. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) have been employed to correlate the molecular structures of these drugs with their recovery time from ion channel block. Such models help to identify the crucial steric and electrostatic fields around the molecule that are essential for its function.

The theoretical basis of QSAR lies in the principle that the activity of a molecule is a function of its structural and electronic properties. researchgate.net In the context of procainamide, studies have analyzed physicochemical parameters such as lipophilicity (log P), steric factors, and electronic properties to explain the differences in activity between procainamide and its metabolite, N-acetylprocainamide (NAPA). These analyses revealed that factors beyond simple lipophilicity, such as steric hindrance and the potential for aromatic-aromatic and cation-π interactions, are critical in determining the pharmacological effect on cardiac ion channels.

Theoretical Studies of Molecular Interactions and Complex Formation

Theoretical studies are vital for elucidating the non-covalent interactions between procainamide and other molecules, including biological receptors and other small molecules. These studies often combine experimental data with computational modeling to build a detailed picture of the interaction forces and geometries.

DFT calculations have been successfully used to study the formation of charge-transfer (CT) and ion-associate complexes involving procainamide. nih.govnih.gov

Charge-Transfer Complexes : Research on the interaction of procainamide with electron acceptors like chloranilic acid (ChA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has shown the formation of stable 1:1 CT complexes. nih.govresearchgate.net DFT calculations supported the experimental findings, determining the interaction energies and confirming the nature of the non-covalent interactions driving complex formation. nih.gov

Ion-Associate Complexes : The formation of an ion-pair complex between the procainamide cation and the tetraphenylborate anion has been synthesized and studied computationally. nih.govdovepress.com DFT was used to optimize the geometry of the complex, analyze its electronic properties, and correlate theoretical vibrational and NMR spectra with experimental data. nih.govdovepress.com

Furthermore, theoretical approaches have been used to understand procainamide's interactions with its biological targets. Analysis of its physicochemical properties suggests that cation-π and aromatic-aromatic interactions between the protonated procainamide molecule and aromatic amino acid residues (like tyrosine and phenylalanine) are important for its binding to cardiac sodium and potassium channels. Other studies have investigated the binding of procainamide to proteins like human serum albumin (HSA), using spectroscopic techniques combined with Förster's theory to estimate binding distances and identify key interaction forces, such as hydrophobic interactions.

Molecular Interactions and Biological Targets in Preclinical Research Models of P Amino N 2 Diethylaminoethyl Benzamide Sulfate

Investigation of Ion-Associate Complex Formation Mechanisms

The formation of ion-associate or ion-pair complexes is a critical area of research for understanding the behavior of bioactive molecules and their potential interactions with biological receptors. In preclinical studies, p-Amino-N-(2-diethylaminoethyl)benzamide, often in its hydrochloride salt form (procainamide HCl), has been investigated for its ability to form stable complexes with other molecules, which can alter its physicochemical properties.

The thermodynamic feasibility and kinetics of complex formation involving p-Amino-N-(2-diethylaminoethyl)benzamide have been explored through both experimental synthesis and computational analysis. A notable example is the reaction of procainamide (B1213733) hydrochloride with sodium tetraphenylborate (B1193919) in deionized water at ambient temperature. This reaction proceeds efficiently, yielding a stable 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate ion-associate complex. The formation is a spontaneous process, as indicated by computational studies using Density Functional Theory (DFT).

DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the interaction and complexation energies. The negative values for complexation energy confirm that the formation of the ion-pair is thermodynamically favorable and occurs spontaneously. This is consistent with the high-yield (85%) experimental synthesis carried out at room temperature. The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for the resulting complex, as determined by these calculations, suggests that the newly formed compound is stable.

Calculated Interaction Energies for Procainamide-Tetraphenylborate (PR-TPB) Complex Configurations

| Complex Configuration | Interaction Energy (ΔE) (kcal mol⁻¹) | BSSE Corrected Energy (ΔE) (kcal mol⁻¹) |

|---|---|---|

| S1 | -78.30 | -72.93 |

| S2 | -78.29 | -72.92 |

Data derived from computational studies on the ion-associate complex.

The structural elucidation of ion-pair complexes is fundamental to confirming their formation and understanding the nature of the interaction. The procainamide-tetraphenylborate complex has been extensively characterized using a suite of physicochemical methods.

Spectroscopic analysis provides key evidence for the complex's structure.

Infrared (IR) Spectroscopy : The IR spectrum of the complex shows characteristic absorption bands, including a strong band around 1633 cm⁻¹ corresponding to the carbonyl (C=O) group and weaker absorption peaks in the range of 3230–3469 cm⁻¹ assigned to the amine (NH and NH₂) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra provide a detailed map of the molecular structure. The ¹H-NMR spectrum of the complex is characterized by specific signals, such as a triplet for the N-(CH₂)₂(CH₃)₂ protons at δ 1.22 ppm and a singlet for the NH₂ protons at δ 5.72 ppm.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms the components of the ion pair, revealing a peak for the procainamide cation [M]⁺ at an m/z of 336.49 and a peak in the negative scan for the tetraphenylborate anion [M⁻] at an m/z of 319.2.

Elemental analysis further validates the proposed structure by confirming the percentages of carbon, hydrogen, and nitrogen. Computational modeling through DFT has also been used to investigate the geometric structure and molecular electrostatic potential (MEP), which indicates positive potential sites around the procainamide moiety and negative potential sites around the tetraphenylborate, consistent with an ion-pair interaction.

Spectroscopic Data for Procainamide-Tetraphenylborate Ion-Associate Complex

| Technique | Observed Feature | Assignment |

|---|---|---|

| IR (KBr cm⁻¹) | 1633 | C=O stretching |

| IR (KBr cm⁻¹) | 3230-3469 | N-H stretching (amine groups) |

| ¹H NMR (δ ppm) | 1.22 (triplet) | N-(CH₂)₂(CH₃ )₂ |

| ¹H NMR (δ ppm) | 5.72 (singlet) | Ar-NH₂ |

| ESI-MS (m/z) | 336.49 | [Procainamide Cation]⁺ |

| ESI-MS (m/z) | 319.2 | [Tetraphenylborate Anion]⁻ |

Receptor Binding Studies in Cellular and Subcellular Systems

Preclinical research aims to identify and characterize the molecular targets through which a compound exerts its effects. For p-Amino-N-(2-diethylaminoethyl)benzamide, studies have focused on several potential protein targets.

Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are recognized as targets for a wide variety of structurally diverse compounds and are overexpressed in many tumor cell lines. acs.org The benzamide (B126) chemical scaffold, which is the core of p-Amino-N-(2-diethylaminoethyl)benzamide, is a key structural feature in many high-affinity sigma receptor ligands. researchgate.netacs.org

While direct binding affinity data for p-Amino-N-(2-diethylaminoethyl)benzamide at sigma receptors is not extensively detailed in the available literature, research on other benzamide derivatives provides significant context. These studies have led to the development of potent and selective ligands for both sigma receptor subtypes. researchgate.net For instance, certain novel benzamide derivatives have been designed that display high dual affinity, with Kᵢ values in the low nanomolar range for both σ₁ and σ₂ receptors (e.g., σ₁ Kᵢ = 6.3 nM; σ₂ Kᵢ = 10.2 nM for one such derivative). acs.org

The standard methodology for determining receptor affinity and selectivity involves radioligand binding assays. These experiments typically use cell homogenates (e.g., from guinea pig brain) and measure the ability of the test compound to displace a known high-affinity radioligand from the sigma receptors. drugbank.com The insights from these studies on related benzamides suggest that the p-Amino-N-(2-diethylaminoethyl)benzamide structure possesses a pharmacophore relevant for potential sigma receptor interaction, warranting further direct investigation.

Beyond sigma receptors, preclinical research has identified other significant molecular targets for p-Amino-N-(2-diethylaminoethyl)benzamide.

Voltage-Gated Sodium Channels: A primary and well-established molecular target is the voltage-gated sodium channel. nih.gov Procainamide is known to function as a sodium channel blocker. wikipedia.org In vitro electrophysiological studies, including patch-clamp techniques on isolated cardiomyocytes, have been used to validate this interaction. nih.gov Research indicates that the compound induces a rapid, voltage-dependent, open-channel block. wikipedia.orgnih.gov The block is more potent when the compound is applied to the intracellular side of the channel, suggesting a binding site accessible from within the cell. wikipedia.orgnih.gov Molecular modeling and site-directed mutagenesis studies suggest that the binding site for this class of drugs within the sodium channel involves aromatic amino acid residues, such as tyrosine and phenylalanine. nih.gov

DNA Methyltransferase 1 (DNMT1): Another validated molecular target is DNA Methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns during replication. nih.gov Procainamide has been identified as a specific, non-nucleoside inhibitor of DNMT1. drugbank.comnih.govnih.gov The methodology for identifying this interaction involves in vitro enzyme activity assays. These studies have shown that procainamide acts as a partial competitive inhibitor, reducing the affinity of DNMT1 for both of its substrates: hemimethylated DNA and S-adenosyl-l-methionine (AdoMet). nih.gov This inhibition leads to a significant decrease in the processivity of the enzyme, ultimately resulting in DNA hypomethylation in cellular models. nih.govnih.gov

Interaction with Biological Macromolecules in Research Contexts

The interaction of compounds with abundant biological macromolecules, such as plasma proteins, is a key focus of preclinical research as it influences their distribution and availability. The binding of procainamide hydrochloride (PAH) to Human Serum Albumin (HSA), the most abundant protein in blood plasma, has been studied in detail.

Multi-spectroscopic techniques have been employed to characterize this interaction. Fluorescence quenching studies revealed that PAH binds to HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. These studies allowed for the calculation of binding constants and the number of binding sites. The thermodynamic parameters obtained from these experiments indicate that the binding process is spontaneous, with negative values for Gibbs free energy (ΔG). The positive entropy change (ΔS) and enthalpy change (ΔH) suggest that hydrophobic interactions play a major role in the binding process.

Site marker competitive experiments were conducted to identify the specific binding location on HSA. Using markers for Sudlow's site I (warfarin) and site II (ibuprofen), these studies demonstrated that procainamide primarily binds to subdomain IIA, which corresponds to Sudlow's site I. Furthermore, techniques such as synchronous fluorescence, 3D fluorescence, and circular dichroism (CD) have shown that the binding of procainamide induces conformational changes in the structure of the HSA protein.

Thermodynamic Parameters for the Binding of Procainamide HCl to Human Serum Albumin (HSA)

| Temperature (K) | Binding Constant (K) (L mol⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 298 | 1.09 x 10³ | -17.33 | 15.02 | 108.57 |

| 303 | 1.25 x 10³ | -17.87 | ||

| 310 | 1.61 x 10³ | -18.63 |

Data derived from fluorescence quenching studies of the PAH-HSA interaction.

Protein Binding Dynamics and Mechanisms

The interaction of p-Amino-N-(2-diethylaminoethyl)benzamide with proteins, particularly serum albumin, is a key determinant of its pharmacokinetic profile. Studies using its hydrochloride salt have provided significant insights into these binding dynamics. The binding to human serum albumin (HSA) has been shown to occur via a static quenching mechanism. doaj.org This interaction is spontaneous, with hydrophobic forces playing a major role in the binding process. doaj.org

| Parameter | Finding | Reference |

|---|---|---|

| Binding Mechanism | Static quenching | doaj.org |

| Primary Driving Force | Hydrophobic interactions | doaj.org |

| Primary Binding Site | Sudlow's site I (subdomain IIA) | doaj.org |

| Binding Percentage | 15-20% | nih.govamericanelements.com |

Membrane Interaction Studies (Implied by biological activity)

The biological activity of p-Amino-N-(2-diethylaminoethyl)benzamide as a sodium channel blocker implies direct interaction with cell membranes. nih.govmdpi.com It is understood to stabilize neuronal and cardiomyocyte membranes by inhibiting the ionic fluxes, particularly the rapid influx of sodium ions, required for the initiation and conduction of electrical impulses. nih.govresearchgate.net

Being hydrophilic and charged, the compound is thought to act from the intracellular side, indicating its ability to traverse the cell membrane to reach its target. americanelements.com This interaction with voltage-dependent, open sodium channels is determined by membrane depolarization, which increases the blocking of the channels. americanelements.com Studies on isolated cardiac tissues have shown that the compound selectively affects the transmembrane action potentials in partially depolarized cells, which may explain some of its biological effects.

Nucleic Acid Binding Investigations (Implied by DNA methyltransferase inhibition)

The ability of p-Amino-N-(2-diethylaminoethyl)benzamide to inhibit DNA methyltransferase 1 (DNMT1) is predicated on its interaction with nucleic acids. nih.gov Research indicates that the compound, along with its analog procaine (B135), binds to CG-rich sequences within DNA. This binding is believed to be a key part of the mechanism that leads to the demethylation of DNA. By interacting with these specific sequences, it can cause a loss of CpG methylation, thereby influencing gene expression.

Glycan Derivatization and Interaction Studies

In the field of glycomics, p-Amino-N-(2-diethylaminoethyl)benzamide (often abbreviated as ProA) is utilized as a fluorescent labeling agent for the analysis of N-linked glycans. It is derivatized onto the reducing end of glycans, a process that facilitates their detection and quantification.

Compared to other common labels like 2-aminobenzamide (B116534) (2-AB), ProA offers distinct advantages. It provides greater fluorescence signal intensity and significantly enhances electrospray ionization (ESI) efficiency in mass spectrometry, sometimes by as much as 30-fold. This increased sensitivity allows for the identification and analysis of minor glycan species that might otherwise go undetected. The improved ionization is attributed to the presence of a basic tertiary amine in its structure, which has a high proton affinity.

| Feature | Performance of ProA Label | Reference |

|---|---|---|

| Fluorescence (FLR) Sensitivity | Higher signal intensity compared to 2-AB | |

| Mass Spectrometry (MS) Sensitivity | Significantly enhanced ESI efficiency (up to 30x vs. 2-AB) | |

| Labeling Efficiency | Effective, with suggestions of better efficiency for minor glycan species | |

| Chromatographic Separation | Comparable to 2-AB |

Enzyme Inhibition and Modulation Mechanisms in Preclinical Models

p-Amino-N-(2-diethylaminoethyl)benzamide has been identified as a modulator of specific enzyme activities, most notably DNA methyltransferase.

Enzyme Kinetics and Substrate Specificity

Detailed kinetic studies have revealed that p-Amino-N-(2-diethylaminoethyl)benzamide acts as a specific, partial competitive inhibitor of DNA methyltransferase 1 (DNMT1). nih.gov Its inhibitory action involves reducing the affinity of the enzyme for both of its primary substrates: hemimethylated DNA and the methyl donor S-adenosyl-l-methionine. This reduction in substrate affinity leads to a significant decrease in the processivity of the enzyme on hemimethylated DNA. nih.gov

The compound demonstrates clear substrate and enzyme specificity. It has a much higher affinity for inhibiting DNMT1 activity on hemimethylated DNA (Ki of 7.2 μM) compared to unmethylated DNA (Ki of 4600 μM). Furthermore, it is not a potent inhibitor of the de novo methyltransferases DNMT3a and DNMT3b2, highlighting its specificity for the maintenance methyltransferase, DNMT1. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Target Enzyme | DNA Methyltransferase 1 (DNMT1) | nih.gov |

| Inhibition Type | Partial competitive | nih.gov |

| Effect on Substrate Affinity | Reduces affinity for hemimethylated DNA and S-adenosyl-l-methionine | |

| Inhibition Constant (Ki) | 7.2 μM (hemimethylated DNA) | |

| Inhibition Constant (Ki) | 4600 μM (unmethylated DNA) | |

| Specificity | Specific for DNMT1 over DNMT3a and DNMT3b2 | nih.gov |

Methodological Frameworks for Preclinical and in Vitro Research of P Amino N 2 Diethylaminoethyl Benzamide Sulfate

Development of Cell-Based Assay Systems

Cell-based assays represent a cornerstone in the preclinical evaluation of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate (B86663) and related benzamide (B126) compounds. These systems offer a controlled environment to study cellular responses, target engagement, and pathway modulation.

The selection of an appropriate cell line is a critical first step in designing relevant in vitro studies for benzamide research. The choice is primarily dictated by the research question and the specific biological context being investigated. The origin and cultivation history of the host cells must be well-documented and traceable. creative-proteomics.com For instance, in oncology research involving benzamide derivatives, cell lines such as the human cervical cancer cell line (HeLa) and the human promyelocytic leukemia cell line (HL-60) have been utilized. researchgate.netnih.gov For studies focused on neuroprotective effects, neuronal cell lines like the rat embryonic striatal progenitor cell line (ST14A) and the mouse neuroblastoma cell line (Neuro2a) are employed. nih.gov In investigations of melanoma-targeting benzamides, the B16 mouse melanoma cell line is a common model. nih.govnih.gov

Standard cell culture techniques are employed to maintain these cell lines, followed by the establishment of stable cell lines expressing a gene of interest. This often involves transfecting host cells with plasmids containing a selection marker, such as antibiotic resistance. creative-proteomics.com Commonly used selection agents include Geneticin (G-418) and Puromycin, which allow for the isolation and proliferation of successfully transfected cells. creative-proteomics.comthermofisher.com The purity and consistency of these agents are crucial for achieving reliable and reproducible selection results. thermofisher.com

Table 1: Examples of Cell Lines Used in Benzamide Research

| Cell Line | Tissue of Origin | Typical Research Application | Reference |

| HeLa | Human Cervix | Cytotoxicity and anticancer activity | researchgate.net |

| HL-60 | Human Promyelocytic Leukemia | Apoptosis and cell proliferation studies | nih.gov |

| B16/B16F10 | Mouse Melanoma | Tumor uptake and targeting mechanisms | nih.govnih.gov |

| ST14A | Rat Embryonic Striatum | Neuroprotective effects, cellular acetylation assays | nih.gov |

| Neuro2a | Mouse Neuroblastoma | Neuroprotective effects, cellular acetylation assays | nih.gov |

| LO2 | Human Liver | Cellular toxicity testing | nih.gov |

Understanding how a compound interacts with its molecular target is fundamental to pharmacological research. In vitro binding assays are designed to quantify the affinity of a ligand for a receptor or enzyme. For benzamide derivatives, these studies have been used to explore structure-activity relationships. For example, the binding affinities of various radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for sigma (σ₁) receptors were determined to investigate their role in melanoma uptake. nih.gov These experiments revealed that while some derivatives had measurable affinity, uptake into B16 melanoma cells was not primarily mediated by this specific receptor binding. nih.gov

Computational methods, such as molecular docking, are also employed to predict and analyze the binding modes of benzamide compounds with their targets. mdpi.com Docking analyses have been used to study the interaction between benzamide derivatives and the bacterial cell division protein FtsZ, identifying key hydrogen bonds that drive the interaction. mdpi.com

Internalization assays, often using radiolabeled compounds, are performed to study the uptake of the compound into the cell. Studies with (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivatives in B16F10 melanoma cells have demonstrated significant cellular uptake, which is a prerequisite for intracellular drug action. nih.gov

Table 2: Sigma-1 (σ₁) Receptor Binding Affinities of Select N-(2-diethylaminoethyl)benzamide Derivatives

| Compound | Kᵢ (µM) | Cell Model | Research Finding | Reference |

| Compound 2¹ | 0.278 ± 0.018 | B16 Melanoma | High melanoma uptake, but not directly correlated with σ₁ affinity. | nih.gov |

| Compound 6² | 5.19 ± 0.40 | B16 Melanoma | High melanoma uptake despite low σ₁ affinity, suggesting other uptake mechanisms. | nih.gov |

| ¹ 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide | ||||

| ² 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide |

Once inside the cell, benzamides can modulate various signaling pathways. Research has shown that N-substituted benzamide analogs can influence fundamental cellular processes. These compounds have been observed to inhibit cell proliferation and induce cytotoxicity through apoptosis. nih.gov A key mechanism identified is the activation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and programmed cell death. nih.gov

Other benzamide derivatives have been shown to act as inhibitors of sirtuin-2 deacetylase (SIRT2). nih.gov The inhibition of this enzyme was assessed by measuring the increase in α-tubulin K40 acetylation in neuronal cell lines using Western blot analysis. nih.gov This demonstrates the ability of these compounds to alter the post-translational modification of key cellular proteins. The broader class of benzamides has been investigated for the ability to inhibit other enzymes as well, including acetylcholinesterase (AChE), β-secretase (BACE1), and dipeptidyl peptidase-IV (DPP-4), highlighting the diverse range of pathways these compounds can target. nih.govmdpi.com

Ex Vivo Tissue and Organ Perfusion Models for Pharmacological Research

Ex vivo models serve as an intermediate step between in vitro cell cultures and in vivo animal studies. scireq.com These models utilize isolated tissues or organs maintained in a viable state outside of the body, allowing for the study of drug effects in a more complex, multicellular environment without the systemic influences of a living animal. scireq.com

For cardiovascular research relevant to p-Amino-N-(2-diethylaminoethyl)benzamide, isolated organ preparations are particularly valuable. Studies have used isolated canine Purkinje fibers to examine the electrophysiological effects of a p-hydroxy isostere of procainamide (B1213733), demonstrating its ability to reduce the rate of phase 0 depolarization and prolong repolarization time. nih.gov Isolated heart perfusion systems, such as the Langendorff setup, allow for the investigation of a compound's effect on heart automaticity and contractility under controlled conditions. scireq.com Similarly, tissue bath or myograph systems can be used to measure the contractility of isolated tissues like aortic strips, providing quantitative pharmacological data such as EC₅₀ values. scireq.com Recently, novel 3D models using precision-cut tissue slices from organs like the intestine and liver have been developed to screen compound activity and simultaneously detect potential toxicity. rug.nl

Animal Model Applications in Mechanism-of-Action Studies

Animal models are indispensable for understanding the integrated physiological and pharmacological effects of a drug candidate. ijrpc.com They provide crucial insights into a compound's mechanism of action, efficacy, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). ijrpc.com

In the study of p-Amino-N-(2-diethylaminoethyl)benzamide and its analogs, animal models have been essential. For example, dogs and mice have been used to confirm the antiarrhythmic activity of procainamide isosteres against chemically-induced arrhythmias. nih.gov These models allow for the evaluation of a drug's effectiveness in a complex biological system that mimics a disease state. ijrpc.com

Xenograft models, which involve implanting human tumor cells into immunocompromised animals (typically mice), are a mainstay of preclinical oncology research. reactionbiology.com These models are critical for evaluating the efficacy of potential anticancer agents in an in vivo environment that replicates aspects of human tumor biology. reactionbiology.comacs.org

For benzamide derivatives developed as potential melanoma-targeting agents, xenograft models are particularly relevant. Studies have utilized C57Bl/6 mice bearing B16 melanoma tumors to perform structure-activity relationship analyses and assess tumor uptake of various radioiodinated N-(2-diethylaminoethyl)benzamide derivatives. nih.gov These in vivo experiments showed that certain substitutions on the benzamide ring led to significantly higher tumor uptake compared to previously known compounds. nih.gov Furthermore, biodistribution and micro-Positron Emission Tomography (micro-PET) studies in B16F10 tumor-bearing mice have been used to demonstrate the selective tumor uptake of novel radiolabeled benzamides, confirming their potential as targeted imaging or therapeutic agents. nih.gov

Biodistribution Studies Focused on Methodological Aspects of Compound Tracking

The biodistribution of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate, commonly known as procainamide, is a critical area of preclinical research that informs its therapeutic potential and metabolic fate. Methodological approaches to tracking this compound and its derivatives in biological systems are diverse, employing advanced analytical and imaging techniques to provide a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are fundamental in characterizing the pharmacokinetic behavior of the compound and its metabolites.

A primary methodology for tracking the biodistribution of p-Amino-N-(2-diethylaminoethyl)benzamide and its analogs involves the use of radiolabeling. This technique allows for sensitive and quantitative measurement of the compound in various tissues and organs. For instance, derivatives of N-(2-diethylaminoethyl)benzamide have been radiolabeled with isotopes such as Iodine-131 (¹³¹I) and Gallium-68 (⁶⁸Ga) for preclinical evaluation in animal models, such as mice bearing melanoma xenografts. nih.govplos.org The distribution of these radiolabeled compounds is then quantified by measuring the radioactivity in harvested tissues, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). plos.orgmdpi.com

In vivo imaging techniques, such as Positron Emission Tomography (PET), offer a non-invasive method to visualize and quantify the distribution of radiolabeled compounds over time. For example, a derivative of N-(2-diethylaminoethyl)benzamide was labeled with Fluorine-18 (¹⁸F) to create 4-[¹⁸F]FEBZA, a novel PET imaging probe. nih.gov MicroPET studies in mice bearing melanoma xenografts allowed for the clear delineation of the tumor shortly after injection, with the intensity in the tumor increasing over time. nih.gov This methodology provides dynamic information on the compound's uptake and clearance from various tissues.

Pharmacokinetic studies in animal models, such as dogs, provide essential data on the temporal course of the compound's concentration in the bloodstream. These studies often involve the intravenous or oral administration of p-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride. nih.govnih.gov Blood samples are collected at various time points, and the plasma concentrations of the parent compound and its primary active metabolite, N-acetylprocainamide (NAPA), are determined using techniques like fluorescence polarization immunoassay and high-performance liquid chromatography (HPLC). nih.gov

The data from these pharmacokinetic studies are then analyzed using mathematical models to describe the compound's behavior in the body. One- and two-compartment open pharmacokinetic models are commonly employed to calculate key parameters such as elimination half-life, apparent volume of distribution, and systemic clearance. nih.gov These parameters are crucial for understanding how the compound is distributed between the plasma and tissues and how it is eliminated from the body.

The following data tables present findings from representative preclinical biodistribution and pharmacokinetic studies of p-Amino-N-(2-diethylaminoethyl)benzamide and its derivatives.

Table 1: Biodistribution of ⁶⁸Ga-labeled Fluorinated Benzamide Derivative (⁶⁸Ga-MI-0202C1) in B16F10 Tumor-Bearing Mice plos.org

| Tissue | 30 min (%ID/g) | 60 min (%ID/g) |

| Heart | 1.39 ± 0.11 | 1.30 ± 0.13 |

| Lung | 0.87 ± 0.29 | 0.76 ± 0.23 |

| Liver | 1.90 ± 0.54 | 1.85 ± 0.57 |

| Stomach | 0.78 ± 0.40 | 0.92 ± 0.54 |

| Intestine | 2.52 ± 0.77 | 2.54 ± 1.14 |

| Kidney | 3.61 ± 0.79 | 3.66 ± 1.73 |

| Muscle | 0.35 ± 0.14 | 0.34 ± 0.15 |

| Bone | 0.32 ± 0.14 | 0.27 ± 0.06 |

| Brain | 0.27 ± 0.07 | 0.26 ± 0.06 |

| Skin | 0.29 ± 0.06 | 0.26 ± 0.06 |

| Tumor | 1.12 ± 0.37 | 1.02 ± 0.42 |

Table 2: Pharmacokinetic Parameters of Intravenously Administered Procainamide Hydrochloride in Dogs nih.gov

| Pharmacokinetic Model | Elimination Half-Life (hours) | Apparent Volume of Distribution (L/kg) | Systemic Clearance (L/kg/hr) |

| 1-Compartment (Group 1) | 2.43 | 1.44 | 0.412 |

| 1- or 2-Compartment (Group 2) | 2.85 | 2.13 | 0.519 |

Table 3: Serum Concentrations of a Sustained-Release Procainamide Formulation in Dogs nih.gov

| Parameter | Average Concentration (μg/mL) |

| Maximum Serum Concentration | 10.17 |

| Average Serum Concentration | 7.13 |

| Minimum Serum Concentration | 3.07 |

Advanced Analytical Method Development and Validation for P Amino N 2 Diethylaminoethyl Benzamide Sulfate in Research Settings

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of multicomponent samples, offering high resolution and quantitative accuracy. For p-Amino-N-(2-diethylaminoethyl)benzamide sulfate (B86663), different HPLC modes can be employed depending on the analytical objective.

Reversed-Phase HPLC (RP-HPLC) is the most common mode for purity assessment and quantification of moderately polar to non-polar compounds. The method separates analytes based on their hydrophobic interactions with a non-polar stationary phase. A simple, reliable, and sensitive RP-HPLC method can be developed for the quantitative determination of p-Amino-N-(2-diethylaminoethyl)benzamide and its related impurities. wu.ac.th

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. A C8 or C18 column is often suitable for this type of analysis. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. wu.ac.th UV detection is commonly used, leveraging the chromophoric nature of the benzamide (B126) structure. wu.ac.th

Table 1: Representative RP-HPLC Method Parameters for Analysis

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Octyl (C8) or Octadecyl (C18) silica (B1680970) gel | Provides non-polar surface for hydrophobic interaction-based separation. wu.ac.th |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions offering good resolution and efficiency. wu.ac.th |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate (B84403) buffer) B: Acetonitrile or Methanol | Elutes the compound from the column; gradient elution is often used. wu.ac.th |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. wu.ac.th |

| Detection | UV-Vis or Photodiode Array (PDA) at ~265 nm | Quantifies the analyte based on its UV absorbance. wu.ac.th |

| Column Temperature | 25 °C | Ensures reproducible retention times. wu.ac.th |

| Injection Volume | 5-20 µL | The volume of the sample introduced into the system. wu.ac.th |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent. mdpi.com This technique is particularly useful for retaining and separating very polar compounds that show little or no retention in RP-HPLC.

For p-Amino-N-(2-diethylaminoethyl)benzamide sulfate, HILIC could be advantageous for separating highly polar metabolites or impurities that are structurally distinct from the parent compound. The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase. mdpi.com By using columns with amide or amino functional groups, enhanced retention of polar analytes can be achieved through hydrogen bonding and other polar interactions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Preclinical Metabolite Profiling

For applications requiring higher sensitivity and selectivity, such as trace analysis in complex biological matrices or metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. rug.nl

LC-MS/MS offers the ability to detect and quantify analytes at very low concentrations (nmol/L levels). rug.nl The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This minimizes interference from matrix components, which is crucial in preclinical studies involving plasma or tissue samples. The compound is compatible with electrospray ionization (ESI). mdpi.com

Table 2: Example LC-MS/MS System Parameters

| Parameter | Typical Conditions | Purpose |

| Liquid Chromatography | RP-HPLC or HILIC system | Separates the target analyte from other components in the sample. rug.nl |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS analysis. mdpi.com |

| Mass Analyzer | Triple Quadrupole (QQQ) | Allows for selective detection and quantification using MRM. mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. mdpi.com |

| Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE) | Removes interferences from biological matrices to improve accuracy. rug.nl |

Spectrophotometric Methods for Quantitative Analysis in Research

Spectrophotometric methods provide a simple, cost-effective, and rapid approach for the quantitative analysis of p-Amino-N-(2-diethylaminoethyl)benzamide in solution, provided the sample matrix is not overly complex. These methods rely on the principle that the compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum due to its aromatic benzamide structure. nih.gov

Quantitative analysis is based on the Beer-Lambert law. Another approach involves the formation of an ion-associate complex. For instance, p-Amino-N-(2-diethylaminoethyl)benzamide can react with reagents like sodium tetraphenylborate (B1193919) to form a complex that can be quantified spectrophotometrically. nih.govresearchgate.net This ion-pair formation can enhance specificity and sensitivity. The development of such a method involves selecting an appropriate complexing agent and solvent system and determining the wavelength of maximum absorbance for the resulting complex. nih.gov

Development of Reference Materials and Standards for Research Quality Control

The availability of high-purity reference materials is a prerequisite for accurate quantitative analysis and quality control. A certified reference material (CRM) for p-Amino-N-(2-diethylaminoethyl)benzamide serves as a benchmark for calibrating instruments and validating analytical methods.

The development and certification of such standards involve:

Value Assignment: The purity of the reference material is determined using one or more high-precision analytical techniques.

Traceability: The assigned value is traceable to national or international standards, ensuring metrological traceability.

Uniformity and Stability Testing: The homogeneity of the batch is confirmed, and its stability over time and under specified storage conditions is rigorously assessed according to established guidelines, such as ISO 33405.

These reference standards are crucial for daily analysis, test method evaluation, and ensuring the consistency and reliability of research data across different laboratories and experiments.

Bioanalytical Method Validation for Preclinical Studies

Before an analytical method can be used to support preclinical studies, it must undergo a thorough validation process to demonstrate that it is reliable and reproducible for its intended purpose. Bioanalytical method validation is performed in accordance with international guidelines from regulatory bodies like the European Medicines Agency (EMA). mdpi.com

The validation process assesses several key parameters to ensure the method's performance.

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Studies |

| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Linearity & Range | The range of concentrations over which the method provides results directly proportional to concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) should not exceed 15%. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | Assessed to ensure it does not compromise the accuracy and precision of the method. |

| Carry-over | The appearance of the analyte in a sample from a preceding sample. | Should be <20% of the LOQ. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing p-Amino-N-(2-diethylaminoethyl)benzamide sulfate in academic settings?

- Answer: Synthesis typically involves multi-step organic reactions, such as coupling 4-aminobenzoic acid derivatives with diethylaminoethylamine under controlled pH and temperature conditions. Post-synthesis characterization employs HPLC for purity analysis (>98% radiochemical purity reported in PET tracer applications) and spectroscopic techniques (e.g., NMR, mass spectrometry) for structural validation. For example, ¹H NMR can confirm the presence of the diethylaminoethyl group via signals at δ 1.0–1.2 ppm (triplet, –CH₂CH₃) and δ 2.5–3.0 ppm (quartet, –NCH₂–) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Answer: Stability is pH- and temperature-dependent. Store lyophilized forms at –20°C in inert atmospheres to prevent hydrolysis of the amide bond. For aqueous solutions, maintain pH 5–7 and use within 24 hours to minimize degradation. Analytical validation via UV-Vis spectrophotometry (λₘₐₓ ~260 nm for aromatic amines) or LC-MS is recommended to monitor degradation products .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the biological targeting efficiency of p-Amino-N-(2-diethylaminoethyl)benzamide derivatives in melanoma models?